4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile

Elemental composition Mass spectrometry HPLC method development

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile (CAS 1433278-33-1), also catalogued as 4-[4-(dimethylamino)-1-oxobutyl]-3-(hydroxymethyl)benzonitrile and referred to by some vendors as Escitalopram Impurity 15, is a des-fluoro, benzonitrile-ketone process byproduct arising during the synthesis of the selective serotonin reuptake inhibitor (SSRI) Escitalopram/Citalopram. Its molecular formula is C14H18N2O2 with a molecular weight of 246.31 g·mol⁻¹, and it appears as a white to off-white solid with a melting point above 130 °C (decomposition) and a predicted pKa of 13.98 ± 0.10.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 1433278-33-1
Cat. No. B585153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile
CAS1433278-33-1
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCN(C)CCCC(=O)C1=C(C=C(C=C1)C#N)CO
InChIInChI=1S/C14H18N2O2/c1-16(2)7-3-4-14(18)13-6-5-11(9-15)8-12(13)10-17/h5-6,8,17H,3-4,7,10H2,1-2H3
InChIKeyDJYBHBNFBVKAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile (CAS 1433278-33-1): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile (CAS 1433278-33-1), also catalogued as 4-[4-(dimethylamino)-1-oxobutyl]-3-(hydroxymethyl)benzonitrile and referred to by some vendors as Escitalopram Impurity 15, is a des-fluoro, benzonitrile-ketone process byproduct arising during the synthesis of the selective serotonin reuptake inhibitor (SSRI) Escitalopram/Citalopram [1][2]. Its molecular formula is C14H18N2O2 with a molecular weight of 246.31 g·mol⁻¹, and it appears as a white to off-white solid with a melting point above 130 °C (decomposition) and a predicted pKa of 13.98 ± 0.10 . Unlike the parent drug Escitalopram (C20H21FN2O, MW 324.39) and the majority of its listed impurities, this compound completely lacks the 4-fluorophenyl moiety, making it structurally and chromatographically distinct from the fluorinated impurity series . It is supplied as a reference standard (typical purity ≥98 %) for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Escitalopram [1].

Why a Generic Escitalopram-Related Impurity Standard Cannot Substitute for CAS 1433278-33-1: Structural and Analytical Differentiation


Impurity reference standards within the Escitalopram/Citalopram family cannot be generically interchanged because each impurity presents a unique combination of core scaffold, elemental composition, and functional groups that directly governs its chromatographic retention, UV absorption profile, mass spectrometric fragmentation, and regulatory acceptance criteria [1]. CAS 1433278-33-1 is structurally distinguished from the majority of Escitalopram-related impurities by the simultaneous absence of the 4-fluorophenyl substituent and the presence of a benzonitrile-ketone core rather than the phthalane, diol, or olefin scaffolds prevalent among pharmacopoeial impurities such as Impurity D, E, F, or L . Even Escitalopram EP Impurity F (CAS 2102609-59-4), which shares the identical molecular formula (C14H18N2O2) and molecular weight (246.3 g·mol⁻¹), possesses an entirely different 1,3-dihydroisobenzofuran-5-carbonitrile scaffold that yields distinct chromatographic behavior and detector response [2]. The British Pharmacopoeia 2025 monograph for Escitalopram enforces stringent unspecified impurity limits of NMT 0.10 % per individual impurity at both 237 nm and 254 nm [3]; accurate identification and quantification of any given impurity therefore requires a reference standard that is structurally congruent with the specific process-related or degradant species under investigation. Substituting an incorrect impurity standard—even one within the same nominal class—introduces systematic error in retention time assignment, relative response factor determination, and peak purity assessment, directly compromising regulatory compliance for ANDA submissions and batch release testing [1].

Quantitative Differentiation of CAS 1433278-33-1 from Closest Escitalopram-Related Impurity Analogs: A Comparator-Based Evidence Guide for Scientific Selection


Elemental Composition and Molecular Weight Differentiation: Absence of Fluorine vs. Parent Drug and Fluorinated Impurities

CAS 1433278-33-1 (C14H18N2O2, MW 246.31) is a des-fluoro species that lacks the 4-fluorophenyl substituent present in Escitalopram (C20H21FN2O, MW 324.39) and in most of its process-related impurities, including Citalopram Olefinic Impurity (C20H21FN2O, MW 324.39) and Citalopram Diol-Desfluoro Impurity (C20H24N2O2, MW 324.42) [1]. The mass difference of +78.08 Da relative to the target compound corresponds to the formal addition of C6H3F (the 4-fluorophenyl moiety), providing an unambiguous mass spectrometric signature that distinctly separates this impurity from the entire fluorinated impurity series . Even when compared with Citalopram Impurity 10 (4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, CAS 260371-16-2, C15H10FNO2, MW 255.24 g·mol⁻¹), which also features a benzonitrile-ketone core but retains a fluorine atom, CAS 1433278-33-1 is lighter by 8.93 Da and differs by the absence of aromatic fluorine, directly impacting both MS detection and reversed-phase HPLC retention [2].

Elemental composition Mass spectrometry HPLC method development Des-fluoro impurity profiling

Core Scaffold Differentiation vs. Isomeric Impurity with Identical Molecular Formula (Escitalopram EP Impurity F, CAS 2102609-59-4)

CAS 1433278-33-1 and Escitalopram EP Impurity F (CAS 2102609-59-4) share the identical molecular formula C14H18N2O2 and molecular weight of 246.3 g·mol⁻¹, yet they possess fundamentally different core scaffolds: the target compound is a benzonitrile-ketone (4-butanoyl-benzonitrile) featuring a carbonyl group conjugated to a benzonitrile ring, whereas Impurity F is a 1,3-dihydroisobenzofuran-5-carbonitrile (phthalane) in which the nitrile is attached to a cyclic ether fused to a phenyl ring [1][2]. This scaffold divergence results in distinct UV chromophores: the benzonitrile-ketone of CAS 1433278-33-1 exhibits an n→π* transition associated with the carbonyl and a π→π* transition of the benzonitrile system, whereas the phthalane of Impurity F lacks the ketone carbonyl and displays a different UV absorption envelope [1]. Although no single published study reports a head-to-head chromatographic comparison of these two specific isomers, reversed-phase HPLC separation is predicted to be feasible based on the significant difference in calculated logP and hydrogen-bonding capacity arising from the ketone vs. cyclic ether functionality .

Structural isomerism Chromatographic selectivity UV detection Reference standard specificity

Purity Specification and Reference Standard Qualification: 98 % Minimum Purity vs. Pharmacopoeial Impurity Acceptance Criteria

The target compound is supplied with a certified purity of ≥98 % (as per the manufacturer's MSDS and certificate of analysis framework) . This purity level exceeds the general qualification threshold for reference standards used in quantitative impurity determination. For context, the British Pharmacopoeia 2025 specifies that for Escitalopram drug substance, any unspecified impurity must not exceed 0.10 % (NMT 0.10 %) at either 237 nm or 254 nm detection wavelengths, and the total impurity limit at 237 nm is NMT 0.5 % [1]. A reference standard of ≥98 % purity provides a signal-to-noise ratio and linear dynamic range sufficient to quantify impurities at levels well below these pharmacopoeial thresholds when used in standard addition or external calibration protocols . By comparison, the Citalopram Diol Base (CAS 103146-25-4, Escitalopram EP Impurity E), a key process intermediate and impurity, is specified by certain vendors at a minimum purity of only 90 % by HPLC , which may limit its suitability as a primary reference standard for low-level quantification without additional purification.

Reference standard purity ANDA submission Method validation Quality control

Physicochemical Property Profile: Melting Point, pKa, and Solubility as Determinants of Handling and Chromatographic Method Design

The target compound exhibits a melting point of >130 °C (with decomposition) , a predicted acid dissociation constant (pKa) of 13.98 ± 0.10 , and solubility in chloroform and methanol (slight) . The high pKa value indicates that the hydroxymethyl group is not significantly ionizable under typical reversed-phase HPLC conditions (pH 2–8), meaning the compound remains predominantly neutral across the mobile phase pH range specified in the Escitalopram BP monograph (pH 3.0 phosphate buffer) [1]. This neutrality simplifies chromatographic method development by minimizing pH-dependent retention time shifts. The predicted density of 1.14 ± 0.1 g·cm⁻³ and boiling point of 432.1 ± 45.0 °C further inform safe handling and storage conditions. The recommended long-term storage condition of 2–8 °C (refrigerated) is consistent across multiple vendors [2]. In contrast, the Citalopram Diol-Desfluoro Impurity (CAS 1187671-15-3, MW 324.42) possesses an additional hydroxyl group (diol functionality) that increases hydrogen-bonding capacity and polarity relative to the monohydroxymethyl ketone structure of CAS 1433278-33-1, predicting a shorter reversed-phase retention time for the diol impurity under identical conditions.

Physicochemical characterization Sample preparation Chromatographic method development Reference standard handling

Deuterated Analog Availability and Isotopic Dilution Mass Spectrometry (IDMS) Applicability vs. Non-Deuterated Impurity Standards

A hexadeuterated analog of the target compound—4-[4-(dimethylamino)-1-oxobutyl]-3-(hydroxymethyl)benzonitrile-D6 (C14H12D6N2O2, MW 252.34)—is commercially available as a building block and isotopic labeled analogue [1]. This deuterated form enables isotopic dilution mass spectrometry (IDMS) for the accurate quantification of CAS 1433278-33-1 in complex matrices, compensating for matrix effects and ionization efficiency variations that compromise external calibration approaches [1]. The mass shift of +6.03 Da between the unlabeled (MW 246.31) and D6-labeled (MW 252.34) species provides sufficient mass separation to avoid isotopic cross-talk while remaining close enough to ensure near-identical chromatographic retention and ionization efficiency [1]. In contrast, the majority of other Escitalopram-related des-fluoro impurities, such as Desfluorocitalopram Oxalate (CAS 1026009-77-7) and Citalopram Diol-Desfluoro Impurity (CAS 1187671-15-3), lack widely available deuterated counterparts, limiting their utility in IDMS-based methods . The availability of a deuterated internal standard is a decisive procurement factor for laboratories operating under ICH Q2(R1) guidelines that require demonstrated method accuracy and precision.

Stable isotope labeling LC-MS/MS quantification Isotopic dilution Internal standardization

Procurement-Relevant Application Scenarios for 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile (CAS 1433278-33-1): Where This Reference Standard Delivers Maximum Value


HPLC-UV Method Development and Validation for Escitalopram Drug Substance: Identification and Quantification of the Des-Fluoro Ketone Process Impurity

During reversed-phase HPLC method development for Escitalopram oxalate drug substance per the British Pharmacopoeia 2025 monograph (C18 column, phosphate buffer pH 3.0 / acetonitrile gradient, detection at 237 nm and 254 nm), CAS 1433278-33-1 serves as the authentic reference standard for the des-fluoro ketone process impurity peak [1]. Its structurally diagnostic UV chromophore and neutral character (pKa 13.98) under the prescribed acidic mobile phase conditions ensure consistent retention time and detector response across method transfer exercises . The ≥98 % purity specification supports linearity and accuracy determinations at impurity levels approaching the BP-specified unspecified impurity threshold of NMT 0.10 % [1][2].

LC-MS/MS Impurity Profiling with Isotopic Dilution for ANDA Submission: Quantitative Determination Using Matched D6-Internal Standard

For ANDA applicants required to demonstrate comprehensive impurity profiling by LC-MS/MS, the combination of unlabeled CAS 1433278-33-1 and its D6-deuterated analog (CAS 1433278-33-1 unlabeled, MW 252.34 for the D6 form) enables isotopic dilution mass spectrometry (IDMS) with a mass shift of +6.03 Da, sufficient to resolve the internal standard from the analyte while maintaining near-identical chromatographic retention and ionization efficiency [3]. This matched-pair approach addresses ICH Q2(R1) requirements for accuracy, precision, and matrix effect compensation, and is particularly valuable because comparable deuterated standards are not readily available for most other Escitalopram des-fluoro impurities .

Process Development and Impurity Fate-and-Purge Studies in Escitalopram API Manufacturing

CAS 1433278-33-1 is a byproduct formed during the synthesis of Citalopram/Escitalopram [4][5]. Spiking studies using this authenticated reference standard allow process chemists to track the fate of this specific des-fluoro ketone impurity through downstream unit operations (e.g., recrystallization, salt formation, activated carbon treatment) and to demonstrate its depletion below the 0.10 % unspecified impurity threshold to support process validation and regulatory filing [2]. The compound's distinct mass (MW 246.31, 78 Da below Escitalopram) facilitates process monitoring by direct MS without chromatographic separation when rapid at-line analysis is needed .

Stability-Indicating Method Development: Forced Degradation and Stress Testing of Escitalopram Drug Product

In forced degradation studies conducted under ICH Q1A(R2) conditions (heat, humidity, acid, base, oxidation, photolysis), CAS 1433278-33-1 may be evaluated as a potential degradation product or used as a retention time marker to confirm that degradation-related peaks are chromatographically resolved from this known process impurity [1]. The compound's physicochemical stability profile—solid state, recommended storage at 2–8 °C, melting point >130 °C with decomposition—informs appropriate standard solution preparation and storage protocols during extended stability study campaigns [4].

Quote Request

Request a Quote for 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.